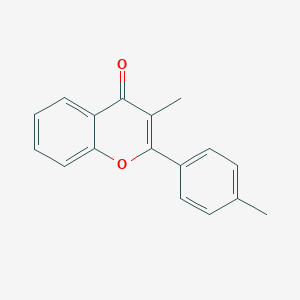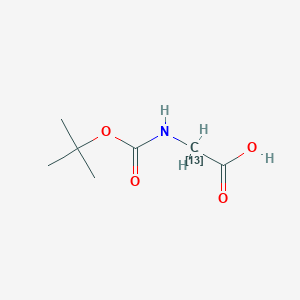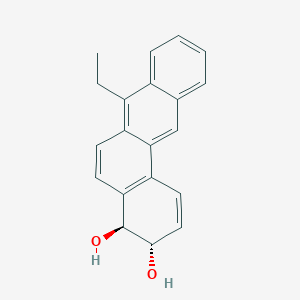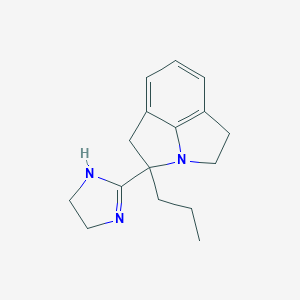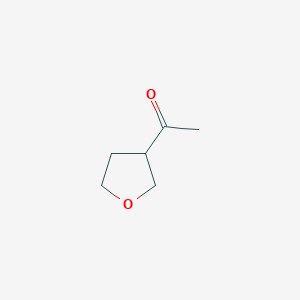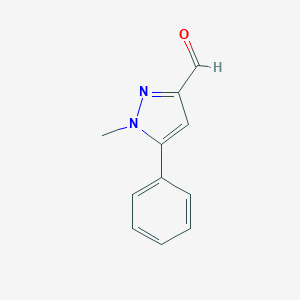![molecular formula C16H23BrN2O4 B057084 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea CAS No. 85045-98-3](/img/structure/B57084.png)
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea is a complex organic compound. Its study is pertinent to fields like synthetic chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions. For example, the synthesis of conformationally-restricted 1,3-dioxanes with a phenyl moiety demonstrates a complex process involving steps like acid-catalyzed intramolecular transacetalization and cyclization (Asare-Nkansah & Wünsch, 2016). Similar complexity is likely in synthesizing 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, as seen in the study of 2-(3-Bromo-4-methoxyphenyl)acetic acid, where the molecular structure was extensively analyzed (Guzei et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of similar molecules can involve various reactions. For instance, 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides were synthesized through reactions involving thiourea and 1,3-dibromopropyne (Elokhina et al., 2008). This indicates a range of possible chemical reactions for 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Method Development
3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, an intermediate of the beta-adrenergic blocker celiprolol, has been analyzed using high-performance liquid chromatography. This method is specific and accurate for detecting this compound and its impurities in bulk form, aiding in quality control and pharmaceutical research (Difeo & Shuster, 1991).
Synthesis of Beta-Blockers
The compound has been utilized in the synthesis of beta-blockers like atenolol. Enantiomers of related compounds have been synthesized with high enantiomeric excess, highlighting its role in creating cardioselective beta-blockers (Lund, Bøckmann, & Jacobsen, 2016).
Development of New Heterocyclic Compounds
The compound, through various transformations and reactions, has been used to synthesize new heterocyclic compounds. These compounds have shown significant antifungal activity, contributing to the development of new antifungal agents (Kamble, Latthe, & Badami, 2007).
Study of Antiproliferative Activity
Derivatives of this compound have been studied for their antiproliferative activity against human cervical cancer cells. These studies are crucial in cancer research for developing new therapeutic agents (Shi et al., 2011).
Structural Analysis
The crystal structure and nuclear magnetic resonance (NMR) spectra of celiprolol, which includes this compound as an integral part, have been reported. This structural analysis aids in the understanding of the molecular configuration and properties of such pharmaceutical compounds (Kumar, Strohbeck, & Ammon, 1992).
Synthesis of Other Chemical Compounds
This compound is also involved in the synthesis of various other chemical entities, contributing to the development of new chemicals with potential applications in different fields, like antimicrobial agents (Fattah, Allah, & Soliman, 2010).
Eigenschaften
IUPAC Name |
3-[3-acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVQKIDNDABIDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CBr)O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)
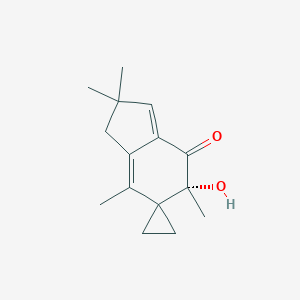
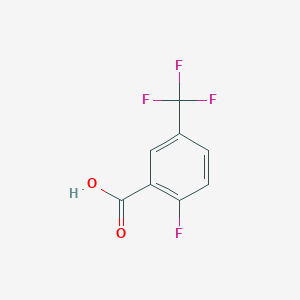
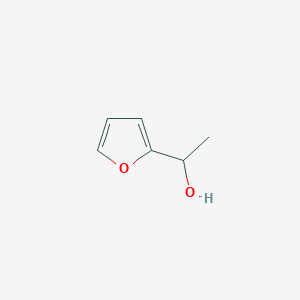
![Ethyl 6-fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B57012.png)
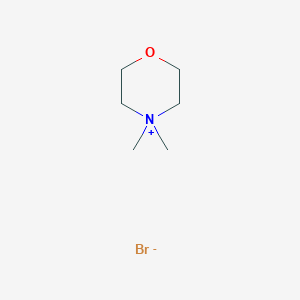
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
